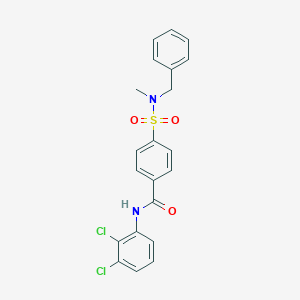
4-(N-benzyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamide is a benzamide derivative with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been investigated for various applications, including their vibrational spectral analysis, electrophysiological activity, and chiral recognition properties.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation as seen in the synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, which is an intermediate of Tianeptine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
Vibrational spectral analysis using FT-Raman and FT-IR spectroscopy has been carried out for similar benzamide derivatives . Theoretical calculations using density functional theory (DFT) can provide insights into the molecular structure, including vibrational assignments, hyperpolarizability, and natural bond orbital (NBO) analysis. These techniques could be applied to this compound to gain a deeper understanding of its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from frontier orbital energy gaps and dipole moments . The first order hyperpolarizability and related properties such as dipole moment, polarizability, and change in polarizability can indicate the stability of the molecule arising from hyperconjugative interactions and charge delocalization . These properties are crucial for understanding the chemical reactions in which the compound may participate.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be studied through various spectroscopic and chromatographic techniques. The UV-vis spectrum and electronic properties such as excitation energies, oscillator strength, and wavelength can be calculated by TD-DFT/B3LYP method . Additionally, chromatographic studies can reveal the chiral recognition abilities of benzamide derivatives, which is important for their potential use as chiral selectors in enantioselective separations .
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrases
Aromatic sulfonamides, including compounds structurally related to 4-(N-benzyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamide, have been studied for their inhibitory effects on carbonic anhydrases. For example, a study by Supuran et al. (2013) found that certain aromatic sulfonamides exhibited nanomolar inhibitory concentration against various carbonic anhydrase isoenzymes, suggesting potential applications in medical research (Supuran et al., 2013).
Synthesis and Structural Analysis
Studies have focused on synthesizing and analyzing the molecular structures of various aromatic sulfonamides. For instance, Remko et al. (2010) investigated the synthesis, crystal, and molecular structure of biologically active aromatic sulfonamides and their hydrochloride salts, offering insights into their chemical properties and potential applications (Remko et al., 2010).
Polymer Synthesis
Research by Saxena et al. (2003) explored the synthesis of polyamides and poly(amide-imide)s using compounds including aromatic sulfonamides. This study provides valuable information on the use of such compounds in the development of new polymers with specific properties (Saxena et al., 2003).
Antipathogenic Activities
Aromatic sulfonamides have been studied for their antipathogenic properties. Limban et al. (2011) synthesized a number of sulfonamide derivatives and evaluated their interaction with bacterial cells, demonstrating potential as novel antimicrobial agents (Limban et al., 2011).
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-25(14-15-6-3-2-4-7-15)29(27,28)17-12-10-16(11-13-17)21(26)24-19-9-5-8-18(22)20(19)23/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBYWGQZDIVINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)


![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)
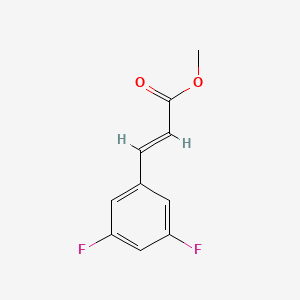
![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)

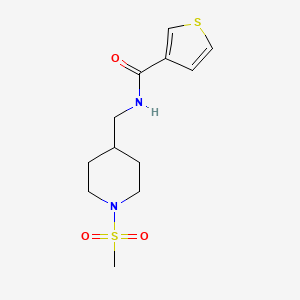

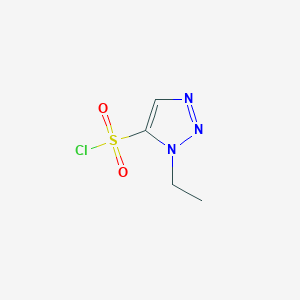
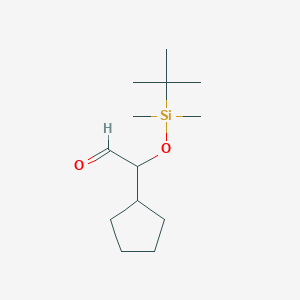
![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)